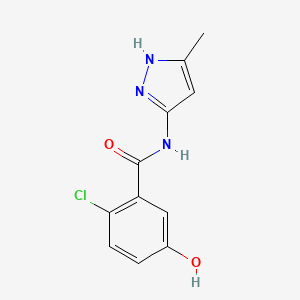![molecular formula C13H14ClNO5 B6633724 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid, also known as CHIM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the inhibition of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response, and their inhibition by 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid in lab experiments is its high purity and good yield. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. One area of research is the development of new derivatives of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid with improved pharmacological properties. Another area of research is the investigation of the potential of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are also needed to understand the potential toxicity of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid and its effects on different cell types.
Conclusion:
In conclusion, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its mechanism of action is well understood. 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid involves the reaction of 2-chloro-5-hydroxybenzoic acid with N,N-dimethylmorpholine in the presence of triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid. This method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
2-[4-(2-chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c14-11-2-1-8(16)5-10(11)13(19)15-3-4-20-9(7-15)6-12(17)18/h1-2,5,9,16H,3-4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKYGVWMIFUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)O)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633646.png)
![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)